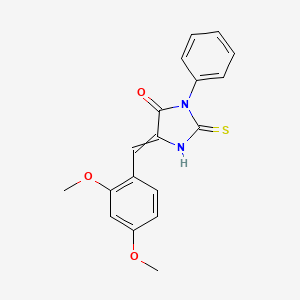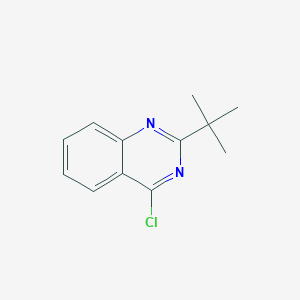
Shi Epoxidation Oxazolidinone Methyl Catalyst
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of the Shi Epoxidation Oxazolidinone Methyl Catalyst is various alkenes . The catalyst allows the synthesis of epoxides from these alkenes .
Mode of Action
The this compound interacts with its targets (alkenes) through a mechanism that involves a dioxirane intermediate and a spiro transition state . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent . The sulfate - as a good leaving group - facilitates the ring closure to the dioxiranes .
Biochemical Pathways
The this compound affects the biochemical pathway of epoxide synthesis . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent .
Pharmacokinetics
It’s important to note that the catalyst is used in catalytic amounts
Result of Action
The result of the action of the this compound is the formation of epoxides from various alkenes . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .
Action Environment
The action of the this compound is influenced by environmental factors such as pH . A higher pH disfavors the Bayer-Villiger Oxidation as a side reaction, so the catalysts remain more active . Therefore the autodecomposition of Oxone at high pH can be overridden if the ketone is sufficiently reactive . The enhancements in reaction rate can also be explained by a higher nucleophility of Oxone under more basic conditions . In any case, a careful use of buffered media is often needed .
Biochemische Analyse
Biochemical Properties
The Shi Epoxidation Oxazolidinone Methyl Catalyst plays a significant role in biochemical reactions, particularly in the process of asymmetric epoxidation . It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alkenes into epoxides . The nature of these interactions is largely chemical, involving the transfer of electrons and the breaking and forming of bonds .
Cellular Effects
The effects of the this compound on cells and cellular processes are primarily related to its role in the synthesis of epoxides . Epoxides are three-membered cyclic ethers that can influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes .
Molecular Mechanism
The this compound exerts its effects at the molecular level through a mechanism believed to involve a dioxirane intermediate . This powerful epoxidation reagent facilitates the conversion of alkenes into epoxides . The catalyst may also interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the this compound may change due to factors such as the stability of the catalyst, its potential degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The this compound is involved in the metabolic pathway of asymmetric epoxidation . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Shi Epoxidation Oxazolidinone Methyl Catalyst can be synthesized from D-fructose through a two-step process involving ketalization and oxidation. The ketalization step involves reacting D-fructose with acetone in the presence of perchloric acid at 0°C to form a ketone intermediate. This intermediate is then oxidized using pyridinium chlorochromate at room temperature to yield the final catalyst .
Industrial Production Methods
While specific industrial production methods for this catalyst are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
The Shi Epoxidation Oxazolidinone Methyl Catalyst primarily undergoes epoxidation reactions, where it facilitates the conversion of alkenes to epoxides. This reaction is highly enantioselective, meaning it produces a specific enantiomer of the epoxide product .
Common Reagents and Conditions
The typical reagents used in these reactions include potassium peroxymonosulfate (Oxone) as the oxidant and the this compound as the organocatalyst. The reactions are usually conducted in buffered, often biphasic mixtures with phase transfer catalysts. The optimal pH for these reactions is around 10.5, achieved by adding potassium carbonate to the reaction mixture .
Major Products
The major products of these reactions are epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
The Shi Epoxidation Oxazolidinone Methyl Catalyst has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sharpless Epoxidation Catalyst: Another widely used catalyst for asymmetric epoxidation, but it typically requires metal-based reagents.
Jacobsen-Katsuki Epoxidation Catalyst: Similar to the Shi catalyst but uses a different chiral ligand and metal center.
Berkessel-Katsuki Epoxidation Catalyst: Another alternative that uses a different chiral ligand and metal center.
Uniqueness
The Shi Epoxidation Oxazolidinone Methyl Catalyst is unique due to its high enantioselectivity and the fact that it is an organocatalyst, meaning it does not require metal-based reagents. This makes it more environmentally friendly and suitable for green chemistry applications .
Eigenschaften
IUPAC Name |
(3'aR,5S,7'aR)-2',2'-dimethyl-3-(4-methylphenyl)spiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-10-4-6-11(7-5-10)18-9-17(24-15(18)20)14(19)13-12(8-21-17)22-16(2,3)23-13/h4-7,12-13H,8-9H2,1-3H3/t12-,13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKGDVVGAWYPFR-XNJGSVPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467912 | |
| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403501-30-4 | |
| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3135621.png)


![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)


![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)


![2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B3135706.png)
